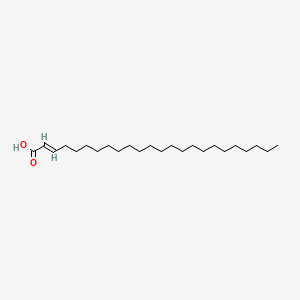

Tetracosenoic acid

Description

Properties

CAS No. |

26444-06-4 |

|---|---|

Molecular Formula |

C24H46O2 |

Molecular Weight |

366.6 g/mol |

IUPAC Name |

(E)-tetracos-2-enoic acid |

InChI |

InChI=1S/C24H46O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(25)26/h22-23H,2-21H2,1H3,(H,25,26)/b23-22+ |

InChI Key |

ULNRTPCFRBIMKL-GHVJWSGMSA-N |

SMILES |

CCCCCCCCCCCCCCCCCCCCCC=CC(=O)O |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCCCCC/C=C/C(=O)O |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCC=CC(=O)O |

Other CAS No. |

33228-63-6 |

Synonyms |

tetracosenoic acid tetracosenoic acid, (Z)-isome |

Origin of Product |

United States |

Foundational & Exploratory

The Biological Role of Tetracosenoic Acid in the Central Nervous System: An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

Tetracosenoic acid, a very long-chain fatty acid (VLCFA) with a 24-carbon backbone, plays a critical and multifaceted role in the central nervous system (CNS). This technical guide provides a comprehensive overview of the biological functions of its two primary forms: the monounsaturated nervonic acid (cis-15-tetracosenoic acid) and the saturated lignoceric acid. We delve into their structural importance in myelin, their metabolic pathways, and their involvement in crucial signaling cascades. Furthermore, this guide summarizes key quantitative data, details relevant experimental protocols, and visualizes complex biological processes to serve as a valuable resource for researchers in neuroscience and drug development.

Introduction to this compound in the CNS

This compound is a key lipid component of the CNS, where it is integral to the proper structure and function of neural tissues. The monounsaturated form, nervonic acid (24:1, n-9), is particularly abundant in the white matter of the brain and is a major constituent of the sphingolipids that form the myelin sheath.[1][2] The myelin sheath is a lipid-rich layer that insulates nerve fibers, enabling rapid and efficient transmission of nerve impulses. Lignoceric acid (24:0), the saturated counterpart, is also present in the CNS and its metabolism is crucial for maintaining neural health. Dysregulation of this compound metabolism is implicated in severe demyelinating diseases, such as adrenoleukodystrophy (ALD) and multiple sclerosis (MS).[3]

Structural Role in the Myelin Sheath

Nervonic acid is a hallmark of mature myelin. It is a major component of cerebrosides and sphingomyelin, which are critical for the stability and integrity of the myelin sheath.[1][4] The unique length and monounsaturated nature of nervonic acid are thought to contribute to the fluidity and organizational properties of the myelin membrane, which are essential for its insulating function.

Metabolism of this compound in the CNS

The metabolism of this compound is a tightly regulated process involving both synthesis and degradation pathways.

Biosynthesis

Nervonic acid is synthesized in the endoplasmic reticulum through the elongation of oleic acid (18:1 n-9).[1] This process is catalyzed by a series of enzymes known as fatty acid elongases. Lignoceric acid is synthesized through a similar elongation pathway from shorter-chain saturated fatty acids.

Degradation

The breakdown of very long-chain fatty acids, including both lignoceric and nervonic acid, occurs primarily in peroxisomes via β-oxidation.[5] This process shortens the fatty acid chains, which can then be further metabolized in mitochondria. A defect in the peroxisomal β-oxidation of VLCFAs leads to their accumulation, a key pathological feature of adrenoleukodystrophy.[5][6]

Quantitative Data on this compound in the CNS

Precise concentrations of this compound can vary depending on the specific brain region, age, and health status. The following tables summarize available quantitative data.

| Brain Region | Nervonic Acid (% of total fatty acids in Sphingomyelin) | Lignoceric Acid (% of total fatty acids in Sphingomyelin) | Reference |

| Human Forebrain (postnatal) | Major VLCFA, accretion is dramatic after birth | Present, second most abundant after nervonic acid | [7] |

| Condition | Tissue/Cell Type | Change in Nervonic Acid | Change in Lignoceric Acid | Reference |

| Adrenoleukodystrophy (ALD) | Post-mortem brain sphingolipids | Decreased | Increased | [3] |

| Multiple Sclerosis (MS) | Post-mortem brain sphingolipids | Decreased | - | [3] |

| Multiple Sclerosis (MS) | Erythrocyte sphingomyelin | Depressed | - | [3] |

| Experimental Autoimmune Encephalomyelitis (EAE) | Brain tissue | Decreased | - | [8] |

Role in Signaling Pathways

Nervonic acid is not merely a structural component; it also participates in crucial signaling pathways that govern neuronal survival, differentiation, and plasticity.

Neurotrophin Signaling Pathway

Studies suggest that nervonic acid supplementation can evoke pathways related to neurotrophin signaling.[9] Neurotrophins are a family of proteins that are essential for the survival, development, and function of neurons. They exert their effects by binding to Trk (tropomyosin receptor kinase) receptors. While the exact mechanism of nervonic acid's influence is still under investigation, it is hypothesized that its incorporation into the cell membrane can modulate the lipid raft environment where Trk receptors are located, thereby influencing receptor dimerization and downstream signaling.

References

- 1. Preparation of BSA complexed free fatty acids for in vitro studies [protocols.io]

- 2. my.clevelandclinic.org [my.clevelandclinic.org]

- 3. researchgate.net [researchgate.net]

- 4. jfda-online.com [jfda-online.com]

- 5. Neuron/Oligodendrocyte Myelination Coculture | Springer Nature Experiments [experiments.springernature.com]

- 6. researchgate.net [researchgate.net]

- 7. wklab.org [wklab.org]

- 8. Cognitive improvement effect of nervonic acid and essential fatty acids on rats ingesting Acer truncatum Bunge seed oil revealed by lipidomics approac ... - Food & Function (RSC Publishing) DOI:10.1039/D1FO03671H [pubs.rsc.org]

- 9. A rapid and reproducible assay for modeling myelination by oligodendrocytes using engineered nanofibers - PMC [pmc.ncbi.nlm.nih.gov]

Nervonic Acid: A Comprehensive Technical Guide on its Discovery, Biosynthesis, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nervonic acid (cis-15-tetracosenoic acid), a long-chain monounsaturated omega-9 fatty acid, is a critical component of nerve tissue and myelin. First identified in 1927 by M. Tsujimoto in the fats of Elasmobranch fishes, its structure was elucidated the same year by E. Klenk from brain cerebrosides.[1] Historically referred to as selacholeic acid, its name is derived from the Latin nervus, reflecting its high concentration in the nervous system.[2][3] This guide provides an in-depth overview of the discovery, history, and biosynthesis of nervonic acid. It also presents quantitative data on its natural sources, details key experimental protocols for its study, and explores its signaling pathways and therapeutic applications, particularly in the context of demyelinating diseases and neurodevelopment.

Discovery and Historical Milestones

The journey of nervonic acid research began in the early 20th century with the exploration of lipids in marine life.

-

1927: Initial Discovery: M. Tsujimoto first isolated nervonic acid from the liver oil of deep-sea sharks, which is why it is also known as selacholeic acid.[1]

-

1927: Structural Elucidation: In the same year, E. Klenk determined the chemical structure of nervonic acid after isolating it from the cerebrosides of brain tissue.[1]

-

Association with Myelin: Early research quickly established a strong link between nervonic acid and the myelin sheath, the protective covering of nerve fibers. It was found to be a major constituent of sphingolipids in the white matter of the brain.[3][4]

-

Role in Demyelinating Diseases: Subsequent studies in the latter half of the 20th century began to uncover the connection between depleted nervonic acid levels and demyelinating disorders such as adrenoleukodystrophy (ALD) and multiple sclerosis (MS), sparking interest in its therapeutic potential.

Physicochemical Properties

Nervonic acid is a monounsaturated fatty acid with the following key characteristics:

| Property | Value |

| Chemical Formula | C24H46O2 |

| Molar Mass | 366.62 g/mol |

| Melting Point | 42-43 °C |

| IUPAC Name | (Z)-Tetracos-15-enoic acid |

| CAS Number | 506-37-6 |

Quantitative Analysis of Nervonic Acid in Natural Sources

Nervonic acid is found in a variety of natural sources, including plants, animals, and microorganisms. The following tables summarize the nervonic acid content in selected sources.

Table 1: Nervonic Acid Content in Plant Seeds

| Plant Species | Common Name | Oil Content (% of seed weight) | Nervonic Acid (% of total fatty acids) |

| Malania oleifera | Garlic-like fruit | 58.0 - 63.0 | 55.7 - 67.0 |

| Cardamine graeca | Bittercress | 12.0 - 13.0 | 45.0 - 54.0 |

| Tropaeolum speciosum | Flame Flower | 12.3 - 26.0 | 40.0 - 45.4 |

| Lunaria annua | Honesty/Money Plant | 25.0 - 35.0 | 14.0 - 24.2 |

| Acer truncatum | Purple Blow Maple | 40.1 - 58.0 | 3.0 - 8.0 |

| Xanthoceras sorbifolium | Yellow Horn | 55.0 - 65.0 | ~1.83 |

Table 2: Nervonic Acid Content in Selected Fish Oils

| Fish Species | Oil Source | Nervonic Acid (% w/w of total fatty acids) |

| Shark | Liver Oil 1 | 0.46 |

| Shark | Liver Oil 2 | 0.08 |

| Softshell Freshwater Shark | - | 0.04 |

| Tuna | - | not detected |

| Lemuru | - | 0.30 |

| Eel | - | 0.30 |

Source:[2]

Biosynthesis of Nervonic Acid

Nervonic acid is synthesized in the endoplasmic reticulum from oleic acid (18:1n-9) through a series of elongation steps catalyzed by the fatty acid elongation (FAE) complex. This process involves four key enzymes.

Signaling Pathway Diagram

Caption: Biosynthesis of nervonic acid from oleoyl-CoA.

The rate-limiting step in this pathway is catalyzed by 3-ketoacyl-CoA synthase (KCS).[10] The process involves three cycles of elongation, with each cycle adding a two-carbon unit from malonyl-CoA. The immediate precursor to nervonic acid is erucic acid (22:1n-9).[3][10]

Key Experimental Protocols

Extraction and Quantification of Nervonic Acid from Plant Seeds

This protocol provides a general workflow for the extraction and analysis of nervonic acid from plant material.

Caption: Workflow for nervonic acid extraction and analysis.

-

Sample Preparation: Dry and grind the plant seeds to a fine powder.

-

Lipid Extraction:

-

Utilize a solvent-based extraction method such as the Folch or Bligh-Dyer technique. A common approach involves a chloroform:methanol solvent system.

-

Homogenize the ground seed material with the solvent mixture.

-

Induce phase separation by adding a salt solution (e.g., 0.9% NaCl).

-

Collect the lower organic phase containing the lipids.

-

Dry the lipid extract under a stream of nitrogen.

-

-

Derivatization to Fatty Acid Methyl Esters (FAMEs):

-

Transesterify the lipid extract to FAMEs using a reagent such as boron trifluoride in methanol (BF3-methanol) or methanolic HCl.

-

Heat the reaction mixture to ensure complete conversion.

-

Extract the FAMEs with a non-polar solvent like hexane.

-

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

Inject the FAMEs sample into a GC-MS system equipped with a suitable capillary column (e.g., a polar column for fatty acid analysis).

-

Use a temperature gradient program to separate the FAMEs based on their boiling points and polarity.

-

Identify the nervonic acid methyl ester peak by its retention time and mass spectrum, comparing it to a known standard.

-

Quantify the amount of nervonic acid using an internal standard (e.g., tricosanoic acid, 23:0) and a calibration curve.[11]

-

Heterologous Expression of a 3-Ketoacyl-CoA Synthase (KCS) Gene for Nervonic Acid Production

This protocol outlines the general steps for genetically engineering a host organism (e.g., yeast or a plant) to produce nervonic acid.

References

- 1. researchgate.net [researchgate.net]

- 2. orientjchem.org [orientjchem.org]

- 3. Nervonic acid - Wikipedia [en.wikipedia.org]

- 4. Nervonic Acid: essential nootropic for brain physiology - HAP BodyBrainSkin [hapbodybrainskin.com]

- 5. Transcriptome analysis reveals crucial genes involved in the biosynthesis of nervonic acid in woody Malania oleifera oilseeds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Study on the Extraction of Nervonic Acid from the Oil of Xanthoceras sorbifolium Bunge Seeds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Review of Nervonic Acid Production in Plants: Prospects for the Genetic Engineering of High Nervonic Acid Cultivars Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | A Review of Nervonic Acid Production in Plants: Prospects for the Genetic Engineering of High Nervonic Acid Cultivars Plants [frontiersin.org]

- 9. Three Woody Plants Enriched with Nervonic Acid Identified----Chinese Academy of Sciences [english.cas.cn]

- 10. Research Progress of Nervonic Acid Biosynthesis [jstage.jst.go.jp]

- 11. Nervonic acid versus tricosanoic acid as internal standards in quantitative gas chromatographic analyses of fish oil longer-chain n-3 polyunsaturated fatty acid methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]

Physical and chemical properties of selacholeic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Selacholeic acid, also known by its more common name nervonic acid, is a very-long-chain monounsaturated omega-9 fatty acid.[1] Its chemical designation is (Z)-tetracos-15-enoic acid. First isolated from shark liver oil, selacholeic acid is a significant component of sphingolipids in the myelin sheath of nerve fibers, highlighting its crucial role in the central and peripheral nervous systems.[1] This technical guide provides an in-depth overview of the physical and chemical properties of selacholeic acid, along with experimental methodologies for their determination and a visualization of its key biological pathways.

Chemical and Physical Properties

The fundamental chemical and physical characteristics of selacholeic acid are summarized below.

Identification and Structure

| Property | Value | Reference |

| Common Name | Selacholeic Acid; Nervonic Acid | [1] |

| IUPAC Name | (Z)-Tetracos-15-enoic acid | [1] |

| Chemical Formula | C24H46O2 | [1] |

| Molar Mass | 366.62 g/mol | [1] |

| Structure | A 24-carbon chain with a single cis double bond between carbons 15 and 16 (from the carboxyl end). | [1] |

Physical Properties

| Property | Value | Reference |

| Melting Point | 42-43 °C | [1][2] |

| Boiling Point | Data not readily available. Very-long-chain fatty acids tend to decompose at high temperatures before boiling at atmospheric pressure. | |

| Solubility | Insoluble in water. Soluble in alcohols and other organic solvents. | [2] |

| Appearance | White crystalline solid at room temperature. | [2] |

Experimental Protocols

This section outlines general methodologies for determining the key physical and chemical properties of fatty acids like selacholeic acid.

Determination of Melting Point (Capillary Method)

This method is a common and straightforward technique for determining the melting point of a solid crystalline substance.

Principle: A small, powdered sample of the substance is heated in a capillary tube immersed in a heating bath. The temperature range over which the substance melts is observed.

Apparatus:

-

Melting point apparatus (e.g., Thiele tube or digital melting point device)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Heating medium (e.g., silicone oil)

-

Mortar and pestle

Procedure:

-

Ensure the selacholeic acid sample is pure and dry.

-

Grind the crystalline sample into a fine powder using a mortar and pestle.

-

Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

Place the capillary tube in the melting point apparatus.

-

Heat the apparatus slowly, at a rate of approximately 1-2 °C per minute, when approaching the expected melting point.

-

Record the temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire sample becomes a clear liquid (the end of melting). The melting point is reported as this range.

Determination of Solubility (Qualitative)

This protocol provides a basic method for assessing the solubility of selacholeic acid in various solvents.

Principle: A small amount of the solute (selacholeic acid) is added to a known volume of a solvent. The mixture is agitated, and the extent of dissolution is observed.

Apparatus:

-

Test tubes

-

Vortex mixer or shaker

-

Spatula

-

A selection of solvents (e.g., water, ethanol, methanol, chloroform, hexane)

Procedure:

-

Place a small, accurately weighed amount of selacholeic acid (e.g., 10 mg) into a series of test tubes.

-

Add a specific volume of each solvent to be tested (e.g., 1 mL) to the respective test tubes.

-

Agitate the mixtures vigorously using a vortex mixer or shaker for a set period (e.g., 1-2 minutes).

-

Allow the tubes to stand and observe for any undissolved solid.

-

Classify the solubility as:

-

Soluble: No visible solid particles.

-

Slightly soluble: A small amount of undissolved solid remains.

-

Insoluble: The majority of the solid remains undissolved.

-

Biological Significance and Signaling Pathways

Selacholeic acid plays a vital role in neurobiology and has been implicated in various cellular signaling processes.

Biosynthesis of Selacholeic Acid

Selacholeic acid is synthesized in the body through the elongation of oleic acid (18:1 n-9). This process primarily occurs in the endoplasmic reticulum and involves a series of enzymatic reactions. The immediate precursor to selacholeic acid is erucic acid (22:1 n-9).[1][3]

Caption: Biosynthesis of Selacholeic Acid from Oleic Acid.

Regulation of Calcium Ion Channels

Emerging research suggests that selacholeic acid may play a role in modulating the function of calcium (Ca2+) ion channels in neuronal cell membranes. This regulation is crucial for maintaining proper nerve impulse transmission and overall neuronal health.

Caption: Modulation of Calcium Ion Channels by Selacholeic Acid.

Inhibition of NF-κB Signaling Pathway

Selacholeic acid has demonstrated anti-inflammatory properties, which are, in part, attributed to its ability to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor involved in the inflammatory response.

Caption: Inhibition of the NF-κB Signaling Pathway by Selacholeic Acid.

Conclusion

Selacholeic acid is a fatty acid of significant interest due to its structural role in the nervous system and its emerging biological activities. This guide has provided a summary of its key physical and chemical properties, outlined standard experimental procedures for their determination, and visualized its important biological pathways. Further research into the specific mechanisms of action of selacholeic acid will be crucial for harnessing its therapeutic potential in neurodegenerative and inflammatory diseases.

References

- 1. Nervonic acid biosynthesis by erucyl-CoA elongation in normal and quaking mouse brain microsomes. Elongation of other unsaturated fatty acyl-CoAs (mono and poly-unsaturated) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Research Progress of Nervonic Acid Biosynthesis [jstage.jst.go.jp]

- 3. mdpi.com [mdpi.com]

The Pivotal Role of Tetracosenoic Acid in Myelin Sheath Dynamics: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The myelin sheath, a specialized membrane rich in lipids, is fundamental for the rapid and efficient conduction of nerve impulses in the vertebrate nervous system. Its integrity is paramount for neurological health, and its disruption underlies a host of devastating demyelinating diseases. Among the myriad of lipid components, very-long-chain fatty acids (VLCFAs), particularly tetracosenoic acids (C24), play a critical and multifaceted role in the formation, structure, and maintenance of myelin. This technical guide provides an in-depth exploration of the biosynthesis, metabolism, and function of both saturated (Lignoceric acid, C24:0) and monounsaturated (Nervonic acid, C24:1) tetracosenoic acids in the context of myelin biology. We will delve into the key enzymatic pathways, regulatory networks, and their implications in both health and disease, offering a comprehensive resource for researchers and professionals in the field of neuroscience and drug development.

Introduction: The Unique Lipid Architecture of Myelin

The myelin sheath is a remarkable biological structure, with approximately 70-80% of its dry weight composed of lipids.[1] This high lipid content is crucial for its insulating properties.[2] Unlike other biological membranes, myelin is uniquely enriched in cholesterol and glycolipids, with a distinctive abundance of very-long-chain fatty acids (VLCFAs).[2] These VLCFAs, defined as fatty acids with 22 or more carbon atoms, are integral to the stability and proper function of the myelin sheath.[2]

Tetracosenoic acids, with a 24-carbon backbone, are particularly significant. They exist primarily in two forms within the myelin sheath:

-

Lignoceric acid (C24:0): A saturated VLCFA.[3]

-

Nervonic acid (C24:1n-9): A monounsaturated VLCFA, which is an elongation product of oleic acid.[4][5]

These VLCFAs are predominantly found esterified in sphingolipids, such as sphingomyelin and cerebrosides, which are major constituents of the myelin membrane.[5][6] The long acyl chains of tetracosenoic acids are thought to contribute to the tight packing and stability of the myelin sheath, creating a robust insulating layer around axons.[2]

Biosynthesis and Metabolism of Tetracosenoic Acid

The synthesis and degradation of this compound are tightly regulated processes, primarily occurring in the endoplasmic reticulum and peroxisomes, respectively.

Elongation of Very-Long-Chain Fatty Acids (ELOVL)

The biosynthesis of this compound is carried out through a series of elongation steps in the endoplasmic reticulum, catalyzed by a family of enzymes known as Elongation of Very-Long-Chain Fatty Acids (ELOVLs).[6]

-

ELOVL1: This enzyme is the key elongase responsible for the synthesis of both saturated (C24:0) and monounsaturated (C24:1) tetracosenoic acids from C22 precursors.[7][8] Studies have shown that ELOVL1 exhibits high activity towards C22:0-CoA and is essential for the production of C24 sphingolipids.[7]

The process of fatty acid elongation involves a four-step cycle of condensation, reduction, dehydration, and a second reduction, adding two-carbon units from malonyl-CoA to the growing acyl chain.

Peroxisomal β-oxidation

The degradation of VLCFAs, including this compound, occurs primarily in peroxisomes via β-oxidation.[9] This is a critical pathway for maintaining VLCFA homeostasis. A defect in this process leads to the accumulation of VLCFAs, which is a hallmark of several severe neurological disorders.[9][10]

The peroxisomal β-oxidation pathway involves a set of enzymes distinct from those in mitochondria. The initial step is catalyzed by a peroxisome-specific acyl-CoA oxidase.

Regulatory Pathways Governing this compound Homeostasis

The synthesis and metabolism of this compound are under the control of complex regulatory networks that respond to cellular needs and external stimuli.

Sterol Regulatory Element-Binding Proteins (SREBPs)

SREBPs are a family of transcription factors that are master regulators of lipid biosynthesis, including fatty acids and cholesterol.[11][12] In oligodendrocytes, the myelin-producing cells of the central nervous system (CNS), SREBPs play a crucial role in promoting the expression of genes involved in lipid synthesis required for myelination.[11][13]

-

SCAP (SREBP Cleavage-Activating Protein): This protein acts as a sterol sensor and is required for the activation of SREBPs.[14] Deletion of SCAP in Schwann cells (the myelinating cells of the peripheral nervous system) leads to a loss of SREBP-mediated gene expression for cholesterol and fatty acid synthesis, resulting in hypomyelination.[14] Inhibition of SREBP processing in oligodendrocytes in vitro has been shown to inhibit process growth and reduce the expression of myelin basic protein (MBP).[11][12]

Peroxisome Proliferator-Activated Receptor Alpha (PPARα)

PPARα is a nuclear receptor that functions as a ligand-activated transcription factor, playing a key role in the regulation of lipid metabolism, particularly fatty acid oxidation.[15][16][17] VLCFA-CoAs are potent ligands for PPARα.[15][16][18] Activation of PPARα induces the expression of genes encoding peroxisomal enzymes involved in the β-oxidation of VLCFAs.[15][16] This highlights the importance of PPARα in preventing the toxic accumulation of these fatty acids.

Role of this compound in Myelin Sheath Formation and Maintenance

The unique properties of tetracosenoic acids are indispensable for the proper assembly and long-term stability of the myelin sheath.

-

Structural Integrity: The long, straight chains of lignoceric acid (C24:0) maximize intermolecular interactions within the myelin membrane, contributing to its rigidity and low fluidity.[2] This dense packing is essential for the insulating function of myelin.

-

Myelin Composition: Nervonic acid (C24:1) is a major component of sphingomyelin in the myelin sheath.[4][19] Its presence is crucial for the normal composition and function of myelin.

-

Oligodendrocyte Maturation: The synthesis of tetracosenoic acids is induced during the maturation of human oligodendrocyte precursor cells (hOPCs) into myelin-producing oligodendrocytes.[19] This indicates a direct role for these VLCFAs in the differentiation process.

This compound in Demyelinating Diseases

Dysregulation of this compound metabolism is a central feature of several devastating demyelinating diseases.

X-linked Adrenoleukodystrophy (X-ALD)

X-ALD is a genetic disorder caused by mutations in the ABCD1 gene, which encodes a peroxisomal transporter for VLCFA-CoAs.[9][20] This defect leads to the accumulation of VLCFAs, particularly C24:0 and C26:0, in tissues and body fluids.[9][21] The accumulation of these VLCFAs is believed to be toxic to oligodendrocytes and the myelin sheath, leading to progressive demyelination in the CNS and adrenal insufficiency.[9][22] The increased cytosolic levels of VLCFA-CoA also provide more substrate for further elongation by ELOVL1, exacerbating the accumulation.[8]

Zellweger Spectrum Disorders

Zellweger spectrum disorders are a group of autosomal recessive disorders characterized by the absence or reduction of functional peroxisomes.[23] This leads to a profound impairment of peroxisomal β-oxidation and a massive accumulation of VLCFAs in plasma and tissues, resulting in severe neurological defects and demyelination.[10][23][24]

Multiple Sclerosis (MS)

MS is a chronic inflammatory demyelinating disease of the CNS. Studies have shown that sphingolipids from the brains of MS patients have decreased levels of nervonic acid (C24:1).[25] This suggests that a deficiency in nervonic acid may contribute to the pathology of MS, potentially by impairing myelin repair mechanisms.[4][25]

Quantitative Data on this compound

The following tables summarize key quantitative data related to this compound in the context of myelin biology and disease.

Table 1: Fatty Acid Composition of Myelin

| Fatty Acid | Percentage of Total Fatty Acids | Reference |

| Oleic acid (C18:1) | ~14% | [26] |

| Lignoceric acid (C24:0) | Variable, significant component | [3] |

| Nervonic acid (C24:1) | ~40% of sphingolipid fatty acids | [5] |

| Other VLCFAs | Present in smaller amounts | [2] |

Table 2: Changes in this compound Levels in Disease

| Disease | Tissue/Fluid | Change in C24:0 | Change in C24:1 | Reference |

| X-linked Adrenoleukodystrophy | Plasma, Tissues | Increased | Decreased in brain sphingolipids | [9][21][25] |

| Zellweger Spectrum Disorders | Plasma, Tissues | Markedly Increased | - | [23][24] |

| Multiple Sclerosis | Brain Sphingolipids, Erythrocytes | - | Decreased | [25] |

Experimental Protocols

Detailed methodologies for studying the role of this compound in myelin biology are crucial for advancing research in this field.

Lipid Extraction and Analysis

Objective: To quantify the levels of this compound and other fatty acids in biological samples (e.g., brain tissue, cultured cells).

Methodology:

-

Lipid Extraction: Total lipids are extracted from homogenized tissue or cell pellets using the Folch method (chloroform:methanol, 2:1 v/v) or the Bligh and Dyer method (chloroform:methanol:water).

-

Fatty Acid Methyl Ester (FAME) Preparation: The extracted lipids are transmethylated to form FAMEs using a reagent such as boron trifluoride in methanol or methanolic HCl.

-

Gas Chromatography-Mass Spectrometry (GC-MS): FAMEs are separated and quantified using GC-MS. The gas chromatograph separates the FAMEs based on their volatility and polarity, and the mass spectrometer identifies and quantifies them based on their mass-to-charge ratio. Known standards are used for calibration and accurate quantification.

Cell Culture Models

Objective: To study the biosynthesis, metabolism, and function of this compound in oligodendrocytes in vitro.

Methodology:

-

Primary Oligodendrocyte Precursor Cell (OPC) Culture: OPCs are isolated from the neonatal rodent brain (cortex or cerebellum) and cultured in a defined medium containing growth factors such as PDGF and FGF to promote proliferation.

-

Oligodendrocyte Differentiation: To induce differentiation into mature, myelinating oligodendrocytes, the growth factors are withdrawn from the culture medium and replaced with a differentiation medium containing factors like triiodothyronine (T3).

-

Experimental Manipulations: Differentiating oligodendrocytes can be treated with inhibitors of fatty acid synthesis (e.g., ELOVL1 inhibitors), activators of fatty acid oxidation (e.g., PPARα agonists), or supplemented with specific fatty acids to study their effects on cell maturation, myelin protein expression (e.g., MBP, PLP), and lipid composition.

Animal Models

Objective: To investigate the in vivo role of this compound in myelination and the pathogenesis of demyelinating diseases.

Methodology:

-

Genetic Mouse Models:

-

Abcd1 knockout mice: A model for X-linked adrenoleukodystrophy that exhibits VLCFA accumulation and late-onset neurological deficits.

-

Conditional knockout mice: Mice with specific deletion of genes involved in fatty acid synthesis (e.g., Elovl1, Scap) in oligodendrocytes to study the cell-autonomous role of these pathways in myelination.

-

Dysmyelinating mutants: Mice such as the "quaking" and "jimpy" mutants, which have defects in myelination and can be used to study the consequences of altered lipid metabolism.[27]

-

-

Toxic Demyelination Models:

-

Cuprizone model: Administration of the copper chelator cuprizone in the diet of mice induces oligodendrocyte apoptosis and demyelination, followed by spontaneous remyelination upon cuprizone withdrawal. This model is useful for studying the role of fatty acid metabolism in remyelination.

-

Lysolecithin model: Focal injection of lysolecithin into the white matter induces localized demyelination and inflammation, providing a model to study the cellular and molecular events of demyelination and remyelination.

-

Visualizing Key Pathways and Workflows

Signaling Pathways

Caption: Overview of this compound Metabolism and Regulation.

Experimental Workflow

Caption: Workflow for Fatty Acid Analysis in Myelin Research.

Conclusion and Future Directions

Tetracosenoic acids are not merely passive structural components of the myelin sheath; they are active participants in its formation, maintenance, and pathology. The intricate interplay between their synthesis by ELOVL1, degradation in peroxisomes, and regulation by SREBPs and PPARα underscores the complexity of myelin biology. A deeper understanding of these pathways is paramount for the development of novel therapeutic strategies for demyelinating diseases.

Future research should focus on:

-

Targeting ELOVL1: Developing specific inhibitors of ELOVL1 could be a promising therapeutic approach for X-ALD by reducing the synthesis of pathogenic VLCFAs.[8]

-

Modulating PPARα: Agonists of PPARα could be explored for their potential to enhance VLCFA degradation in diseases of accumulation.

-

Nutritional Interventions: The role of dietary supplementation with nervonic acid in promoting remyelination in diseases like MS warrants further investigation.[4][25]

By continuing to unravel the complexities of this compound metabolism, the scientific community can pave the way for innovative treatments that preserve and restore the integrity of the myelin sheath, offering hope to those affected by demyelinating disorders.

References

- 1. benchchem.com [benchchem.com]

- 2. Myelin Fat Facts: An Overview of Lipids and Fatty Acid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Lignoceric C24:0 - Metabolimix+ - Lab Results explained | HealthMatters.io [healthmatters.io]

- 4. LIPID MAPS [lipidmaps.org]

- 5. Nervonic acid - Wikipedia [en.wikipedia.org]

- 6. mdpi.com [mdpi.com]

- 7. ELOVL1 production of C24 acyl-CoAs is linked to C24 sphingolipid synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The role of ELOVL1 in very long-chain fatty acid homeostasis and X-linked adrenoleukodystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pathophysiology of X-Linked Adrenoleukodystrophy: Updates on Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Peroxisomal very long-chain fatty acid beta-oxidation in human skin fibroblasts: activity in Zellweger syndrome and other peroxisomal disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Reduced Sterol Regulatory Element-Binding Protein (SREBP) Processing Through Site-1 Protease (S1P) inhibition Alters Oligodendrocyte Differentiation in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Reduced sterol regulatory element-binding protein (SREBP) processing through site-1 protease (S1P) inhibition alters oligodendrocyte differentiation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Oligodendroglial myelination requires astrocyte-derived lipids - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pnas.org [pnas.org]

- 15. Very-long-chain and branched-chain fatty acyl-CoAs are high affinity ligands for the peroxisome proliferator-activated receptor alpha (PPARalpha) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Very-Long-Chain and Branched-Chain Fatty Acyl-CoAs are High Affinity Ligands for the Peroxisome Proliferator-Activated Receptor α (PPARα) - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Frontiers | PPARα: An emerging target of metabolic syndrome, neurodegenerative and cardiovascular diseases [frontiersin.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Naturally Occurring Nervonic Acid Ester Improves Myelin Synthesis by Human Oligodendrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Adrenoleukodystrophy - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. medfriendly.com [medfriendly.com]

- 22. X-linked adrenoleukodystrophy: MedlinePlus Genetics [medlineplus.gov]

- 23. Zellweger Spectrum Disorder - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 24. academic.oup.com [academic.oup.com]

- 25. Nervonic acid and demyelinating disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. CNS myelination and remyelination depend on fatty acid synthesis by oligodendrocytes | eLife [elifesciences.org]

- 27. Lignoceric acid biosynthesis in the developing brain. Activities of mitochondrial acetyl-CoA-dependent synthesis and microsomal malonyl-CoA chain-elongating system in relation to myelination. Comparison between normal mouse and dysmyelinating mutants (quaking and jimpy) - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure and Isomers of Tetracosenoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetracosenoic acid, a monounsaturated fatty acid with the chemical formula C₂₄H₄₆O₂, is a molecule of significant interest in various fields of research, including neuroscience and drug development. Its biological importance is underscored by the roles its isomers play in cellular structure and signaling pathways. This technical guide provides a comprehensive overview of the molecular structure of this compound and its isomers, with a focus on their physicochemical properties, analytical characterization, and biological relevance.

Molecular Structure of this compound

This compound is a long-chain fatty acid consisting of a 24-carbon backbone with a single double bond. The general structure is characterized by a carboxylic acid group (-COOH) at one end and a methyl group (-CH₃) at the other. The presence and configuration of the double bond give rise to a variety of isomers.

The molecular formula for this compound is C₂₄H₄₆O₂[1][2][3][4][5], and it has a molecular weight of approximately 366.62 g/mol [1][2][6][4][5][7][8][9][10].

Isomers of this compound

The isomers of this compound can be broadly categorized into two main types:

-

Positional Isomers: These isomers differ in the location of the carbon-carbon double bond along the 24-carbon chain. For example, the double bond can be at the 13th carbon (13-tetracosenoic acid) or the 15th carbon (15-tetracosenoic acid)[3][11][8].

-

Geometric Isomers: For each positional isomer, the geometry of the double bond can be either cis or trans, leading to different spatial arrangements of the molecule.

One of the most well-studied and biologically significant isomers is cis-15-tetracosenoic acid , commonly known as nervonic acid [2][7][11][12][13]. It is an omega-9 fatty acid[12][13]. The trans counterpart is trans-15-tetracosenoic acid .

Quantitative Data on this compound Isomers

The physical properties of this compound isomers are influenced by their molecular structure, particularly the presence and configuration of the double bond. The "kink" introduced by a cis double bond disrupts the packing of the molecules, generally leading to lower melting points compared to their trans counterparts, which have a more linear structure that allows for more efficient packing.

| Property | cis-15-Tetracosenoic Acid (Nervonic Acid) | trans-15-Tetracosenoic Acid | Other Isomers |

| Synonyms | Nervonic acid, Selacholeic acid | trans-Nervonic acid | |

| CAS Number | 506-37-6[2][7][11] | 115863-91-7[4] | 13-Tetracosenoic acid: 71997-12-1[3] |

| Molecular Formula | C₂₄H₄₆O₂[2][6][4][7] | C₂₄H₄₆O₂[6][4] | C₂₄H₄₆O₂[3] |

| Molecular Weight | 366.62 g/mol [2][6][4][7] | 366.62 g/mol [6][4] | 366.62 g/mol |

| Melting Point | 42-43 °C[2][7] | Data not readily available | Data not readily available |

| Boiling Point | ~479.2 °C (estimated)[10][14] | Data not readily available | Data not readily available |

| Solubility | Insoluble in water, soluble in alcohol[2] | Data not readily available | Data not readily available |

Biological Significance and Signaling Pathways

cis-15-Tetracosenoic acid (nervonic acid) is a crucial component of sphingolipids in the myelin sheath of nerve fibers, playing a vital role in the proper functioning of the nervous system[13]. Deficiencies in nervonic acid have been associated with demyelinating diseases such as multiple sclerosis and adrenoleukodystrophy[13].

Recent research has also highlighted the role of nervonic acid in cellular signaling. Specifically, it has been shown to activate the Transforming Growth Factor-beta (TGF-β)/Smad signaling pathway. This pathway is critical in regulating a wide range of cellular processes, including cell growth, differentiation, and apoptosis[15][16][17][18].

TGF-β/Smad Signaling Pathway Activated by Nervonic Acid

The canonical TGF-β/Smad signaling pathway is initiated by the binding of a TGF-β ligand to its type II receptor (TβRII). This binding recruits and phosphorylates the type I receptor (TβRI), which in turn phosphorylates receptor-regulated Smads (R-Smads), specifically Smad2 and Smad3. These activated R-Smads then form a complex with a common-mediator Smad (Co-Smad), Smad4. This entire complex translocates to the nucleus, where it acts as a transcription factor to regulate the expression of target genes.

Experimental Protocols

The identification and characterization of this compound isomers require sophisticated analytical techniques. The following sections detail standardized methodologies for their analysis.

Lipid Extraction from Biological Samples

A common procedure for extracting lipids from biological matrices is a modified Folch or Bligh-Dyer method.

Methodology:

-

Homogenization: Homogenize the tissue or cell sample in a chloroform/methanol mixture (typically 2:1, v/v).

-

Phase Separation: Add water or a saline solution to the homogenate to induce phase separation. The lower organic phase will contain the lipids.

-

Collection: Carefully collect the lower lipid-containing phase.

-

Drying: Evaporate the solvent under a stream of nitrogen to obtain the total lipid extract.

-

Storage: Store the dried lipid extract at -80°C until further analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Isomer Profiling

GC-MS is a powerful technique for separating and identifying fatty acid isomers after their conversion to more volatile fatty acid methyl esters (FAMEs).

Methodology:

-

Derivatization (Methylation):

-

To the dried lipid extract, add a solution of methanolic HCl or BF₃-methanol.

-

Heat the mixture (e.g., at 60-100°C for 1-2 hours) to convert the fatty acids to their corresponding methyl esters.

-

After cooling, add water and extract the FAMEs with a nonpolar solvent like hexane or iso-octane.

-

Collect the organic phase containing the FAMEs and dry it over anhydrous sodium sulfate.

-

-

GC-MS Analysis:

-

Injection: Inject an aliquot of the FAMEs solution into the GC-MS system.

-

Gas Chromatography:

-

Column: Use a long, polar capillary column (e.g., a biscyanopropyl polysiloxane column) for optimal separation of fatty acid isomers, including positional and geometric isomers.

-

Oven Program: Employ a temperature gradient to separate the FAMEs based on their boiling points and polarity. A typical program might start at a lower temperature (e.g., 100°C) and ramp up to a higher temperature (e.g., 250°C).

-

-

Mass Spectrometry:

-

Ionization: Use electron ionization (EI) to fragment the FAMEs.

-

Detection: The mass spectrometer will detect the fragment ions, generating a mass spectrum for each eluting compound.

-

Identification: Identify the individual FAMEs by comparing their retention times and mass spectra to those of known standards and reference libraries.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy provides detailed structural information about the fatty acid isomers without the need for derivatization. ¹H and ¹³C NMR are particularly useful for determining the position and geometry of the double bond.

Methodology:

-

Sample Preparation:

-

Dissolve the purified fatty acid isomer in a deuterated solvent (e.g., chloroform-d, CDCl₃).

-

Transfer the solution to an NMR tube.

-

-

¹H NMR Spectroscopy:

-

The chemical shifts and coupling constants of the olefinic protons (-CH=CH-) can distinguish between cis and trans isomers. Cis isomers typically have smaller coupling constants for the olefinic protons compared to trans isomers.

-

-

¹³C NMR Spectroscopy:

-

The chemical shifts of the carbons involved in the double bond and the adjacent allylic carbons are sensitive to the isomer's structure.

-

-

2D NMR Techniques:

-

Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to establish connectivity between protons and carbons, confirming the exact position of the double bond.

-

Experimental Workflow for this compound Isomer Analysis

The following diagram illustrates a typical workflow for the analysis of this compound isomers from a biological sample.

Conclusion

This compound and its isomers are a fascinating and important class of molecules. Their structural diversity leads to a range of physicochemical properties and distinct biological roles. A thorough understanding of their structure, properties, and the analytical methods for their characterization is essential for researchers in lipidomics, neuroscience, and drug development. The methodologies and data presented in this guide provide a solid foundation for professionals working with these significant biomolecules.

References

- 1. Nervonic Acid | C24H46O2 | CID 5281120 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Research Progress of Nervonic Acid Biosynthesis [jstage.jst.go.jp]

- 3. A Novel Experimental Workflow to Determine the Impact of Storage Parameters on the Mass Spectrometric Profiling and Assessment of Representative Phosphatidylethanolamine Lipids in Mouse Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 4. larodan.com [larodan.com]

- 5. This compound | C24H46O2 | CID 6440260 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. nstchemicals.com [nstchemicals.com]

- 8. 15-Tetracosenoic acid | C24H46O2 | CID 5282773 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 15(E)-Tetracosenoic acid - CD Biosynsis [biosynsis.com]

- 10. bdmaee.net [bdmaee.net]

- 11. List of unsaturated fatty acids - Wikipedia [en.wikipedia.org]

- 12. Nervonic acid - Wikipedia [en.wikipedia.org]

- 13. nbinno.com [nbinno.com]

- 14. hmdb.ca [hmdb.ca]

- 15. creative-diagnostics.com [creative-diagnostics.com]

- 16. mdpi.com [mdpi.com]

- 17. Neuroadaptations and TGF-β Signaling: Emerging role in models of neuropsychiatric disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 18. TGF-β Signaling from Receptors to Smads - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of Very-Long-Chain Monounsaturated Fatty Acids in Cellular Physiology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Very-long-chain monounsaturated fatty acids (VLCMUFAs) are a class of lipids with carbon chains of 20 atoms or longer and a single double bond. Once considered minor components of the cellular lipidome, a growing body of evidence has illuminated their critical and diverse physiological functions. From maintaining the structural integrity of cellular membranes to acting as signaling molecules in complex pathways, VLCMUFAs are emerging as key players in health and disease. This in-depth technical guide synthesizes the current understanding of VLCMUFA metabolism, their physiological roles, and the experimental methodologies used to study them, providing a comprehensive resource for researchers, scientists, and drug development professionals.

I. Synthesis and Degradation of Very-Long-Chain Monounsaturated Fatty Acids

The metabolism of VLCMUFAs is a tightly regulated process involving a series of enzymatic reactions primarily in the endoplasmic reticulum and peroxisomes.

A. Biosynthesis:

VLCMUFAs are synthesized from shorter-chain fatty acid precursors through a cyclical process of fatty acid elongation. This process involves four key enzymatic steps:

-

Condensation: The rate-limiting step, catalyzed by fatty acid elongases (ELOVLs), where a two-carbon unit from malonyl-CoA is added to the acyl-CoA substrate.

-

Reduction: The resulting 3-ketoacyl-CoA is reduced by a 3-ketoacyl-CoA reductase.

-

Dehydration: A 3-hydroxyacyl-CoA dehydratase removes a water molecule.

-

Reduction: Finally, a trans-2-enoyl-CoA reductase reduces the double bond to form the elongated, saturated acyl-CoA.

The introduction of the monounsaturated double bond is typically catalyzed by stearoyl-CoA desaturases (SCDs). Specific ELOVL enzymes exhibit substrate preferences, with ELOVL1 and ELOVL3 being particularly important for the synthesis of saturated and monounsaturated VLCFAs[1]. For instance, nervonic acid (C24:1) is an elongation product of oleic acid (C18:1), with erucic acid (C22:1) as its immediate precursor[2][3].

B. Degradation:

The degradation of VLCFAs, including VLCMUFAs, occurs primarily in peroxisomes via β-oxidation. This is because mitochondria, the primary site of β-oxidation for shorter-chain fatty acids, are not efficient at metabolizing these very long chains. The peroxisomal β-oxidation pathway is a four-step process similar to mitochondrial β-oxidation but is catalyzed by a different set of enzymes. Deficiencies in peroxisomal β-oxidation can lead to the accumulation of VLCFAs, which is characteristic of several inherited metabolic disorders.

II. Physiological Functions of Key Very-Long-Chain Monounsaturated Fatty Acids

VLCMUFAs are not a homogenous group; individual fatty acids have distinct and vital roles in various physiological processes.

A. Nervonic Acid (C24:1n-9): A Cornerstone of Neurological Health

Nervonic acid is highly enriched in the white matter of the brain, where it is a major component of sphingolipids, particularly in the myelin sheath that insulates nerve fibers.[3][4] Its functions are multifaceted:

-

Myelin Sheath Integrity: Nervonic acid is crucial for the biosynthesis and maintenance of the myelin sheath, ensuring rapid and efficient nerve impulse transmission.[4][5] Deficiencies in nervonic acid have been linked to demyelinating diseases like multiple sclerosis.[6]

-

Neuroprotection and Neuroinflammation: Nervonic acid exhibits anti-inflammatory and antioxidant properties.[5][6] It can reduce the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β, potentially through the activation of the PI3K/Akt signaling pathway.[7] Studies in animal models of Parkinson's disease and Alzheimer's disease suggest that nervonic acid can attenuate neuroinflammation and improve cognitive function.[8][9]

-

Mitochondrial Function: In the context of adrenomyeloneuropathy (AMN), a disorder characterized by VLCFA accumulation, nervonic acid has been shown to improve mitochondrial respiration and reduce oxidative stress in patient-derived fibroblasts.[10][11]

B. Gadoleic Acid (C20:1n-11) and Cetoleic Acid (C22:1n-11): Metabolic Modulators

Gadoleic acid and cetoleic acid are predominantly found in certain fish oils.[5] Their physiological roles are an active area of research, with current evidence pointing to their involvement in metabolic regulation:

-

Lipid Metabolism: Cetoleic acid has been shown to stimulate the conversion of α-linolenic acid (ALA) to the health-promoting omega-3 fatty acids eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA) in human liver cells.[12]

-

Cardiovascular Health: Animal studies suggest that long-chain monounsaturated fatty acids, including gadoleic and cetoleic acid, may suppress the development of atherosclerosis and reduce levels of inflammatory cytokines.[2]

-

Skin Health: A study using a cetoleic-rich oil showed a reduction in skin erythema, a marker of inflammation.[13]

III. Quantitative Data on Very-Long-Chain Monounsaturated Fatty Acids

The concentration of VLCMUFAs varies significantly across different tissues and can be altered in disease states. The following tables summarize some of the available quantitative data.

Table 1: Nervonic Acid (C24:1) Concentrations in Human Tissues

| Biological Matrix | Condition | Nervonic Acid Concentration/Level | Reference(s) |

| Brain White Matter | Healthy Adult | Comprises ~60% of sphingomyelin fatty acids | [4][5] |

| Serum | Healthy Adult | Optimal Range: 0.13 - 1.96 % of total fatty acids | [14] |

| Cerebrospinal Fluid | Healthy Control | 0.0023 ± 0.0014 µM | [15] |

| Cerebrospinal Fluid | Major Depressive Disorder | 0.0020 ± 0.00086 µM | [15] |

| Serum Lipids | Metabolic Syndrome | Significantly reduced compared to non-MetS subjects | [1] |

| Breast Cancer Tissue | Cancer | Approximately 2-fold increase compared to normal tissue | [2] |

Table 2: Gadoleic Acid (C20:1) and Cetoleic Acid (C22:1) Content in Dietary Sources and Human Tissues

| Fatty Acid | Source/Matrix | Gadoleic/Cetoleic Acid Content (% of total fatty acids) | Reference(s) |

| Gadoleic Acid | Cod Liver Oil | 8-15% | [5] |

| Gadoleic Acid | Rapeseed Oil (low erucic) | 1-2% | [5] |

| Gadoleic Acid | Human Adipose Tissue | ~0.3% | [6] |

| Cetoleic Acid | North Atlantic Fish Oils | 10-22% of total LC-MUFAs | [16] |

| Cetoleic Acid | Herring Oil Diet (High) | 14.8% | [10] |

| Cetoleic Acid | Human Plasma | Levels influenced by dietary intake of fatty fish | [13] |

IV. Signaling Pathways Involving Very-Long-Chain Monounsaturated Fatty Acids

VLCMUFAs can act as signaling molecules, modulating key cellular pathways involved in inflammation and metabolism.

A. Peroxisome Proliferator-Activated Receptor (PPAR) Signaling

PPARs are nuclear receptors that function as transcription factors regulating the expression of genes involved in lipid and glucose metabolism. Fatty acids and their derivatives are natural ligands for PPARs. While research is ongoing, evidence suggests that VLCMUFAs can modulate PPAR activity. For example, gadoleic acid is a potential ligand for PPARα, which is highly expressed in tissues with high fatty acid catabolism rates, such as the liver.

VLCMUFA Activation of PPARα Signaling.

B. Nuclear Factor-kappa B (NF-κB) Signaling

The NF-κB pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its degradation and the translocation of NF-κB to the nucleus, where it activates the transcription of inflammatory genes. VLCMUFAs, such as nervonic acid, have been shown to exert anti-inflammatory effects by inhibiting this pathway, potentially by suppressing the phosphorylation of IKKβ.

VLCMUFA Inhibition of NF-κB Signaling.

V. Experimental Protocols for the Study of Very-Long-Chain Monounsaturated Fatty Acids

Rigorous and standardized experimental protocols are essential for the accurate study of VLCMUFAs. The following sections detail key methodologies.

A. Lipid Extraction and Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This is the gold standard for the quantification of VLCMUFAs in biological samples.

Workflow for GC-MS analysis of VLCMUFAs.

1. Lipid Extraction (Modified Folch Method):

-

Objective: To extract total lipids from a biological sample.

-

Materials: Chloroform, Methanol, 0.9% NaCl solution, glass centrifuge tubes, homogenizer.

-

Protocol:

-

Homogenize the tissue sample in a 2:1 (v/v) mixture of chloroform:methanol.

-

Add 0.2 volumes of 0.9% NaCl solution to the homogenate to induce phase separation.

-

Centrifuge at low speed to separate the phases.

-

The lower chloroform phase, containing the lipids, is carefully collected.

-

The solvent is evaporated under a stream of nitrogen.

-

The dried lipid extract is reconstituted in a known volume of chloroform for further analysis.

-

2. Derivatization to Fatty Acid Methyl Esters (FAMEs):

-

Objective: To convert fatty acids into their more volatile methyl esters for GC analysis.

-

Materials: Boron trifluoride (BF3) in methanol, hexane, saturated NaCl solution.

-

Protocol:

-

Add BF3-methanol to the dried lipid extract.

-

Heat at 100°C for 1 hour in a sealed tube.

-

After cooling, add hexane and saturated NaCl solution.

-

Vortex and centrifuge to separate the phases.

-

The upper hexane layer, containing the FAMEs, is collected for GC-MS analysis.

-

3. GC-MS Analysis:

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

-

Principle: FAMEs are separated based on their boiling points and retention times on a capillary column in the GC. The separated compounds then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each fatty acid, allowing for its identification and quantification.

B. Cell-Based Assay for Measuring VLCMUFA-Induced Changes in Inflammatory Cytokine Release

This assay is used to determine the anti-inflammatory potential of VLCMUFAs.

-

Cell Line: RAW 264.7 murine macrophages or primary human peripheral blood mononuclear cells (PBMCs).

-

Principle: Macrophages are stimulated with a pro-inflammatory agent, such as lipopolysaccharide (LPS), in the presence or absence of a VLCMUFA. The concentration of inflammatory cytokines (e.g., TNF-α, IL-6) released into the cell culture supernatant is then quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).

-

Protocol:

-

Seed macrophages in a 96-well plate and allow them to adhere.

-

Pre-treat the cells with various concentrations of the VLCMUFA (e.g., 1-100 µM) for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 100 ng/mL) for 18-24 hours.

-

Collect the cell culture supernatant.

-

Perform an ELISA for the cytokines of interest according to the manufacturer's instructions.

-

The reduction in cytokine concentration in the presence of the VLCMUFA indicates its anti-inflammatory activity.

-

C. Cell-Based Assay for Measuring Glucose Uptake

This assay assesses the effect of VLCMUFAs on insulin sensitivity in cell models.

-

Cell Line: 3T3-L1 adipocytes or C2C12 myotubes.

-

Principle: Cells are treated with a VLCMUFA, and their ability to take up a fluorescently labeled glucose analog, such as 2-NBDG, is measured in the presence or absence of insulin.

-

Protocol:

-

Differentiate the cells into adipocytes or myotubes.

-

Treat the cells with the VLCMUFA of interest for a specified period (e.g., 24 hours).

-

Starve the cells in a glucose-free medium.

-

Stimulate the cells with insulin (e.g., 100 nM) for 30 minutes.

-

Add 2-NBDG to the medium and incubate for 30-60 minutes.

-

Wash the cells to remove extracellular 2-NBDG.

-

Measure the intracellular fluorescence using a fluorescence plate reader or flow cytometer. An increase in 2-NBDG uptake in the presence of the VLCMUFA suggests an improvement in insulin sensitivity.

-

D. Assessment of Skin Barrier Function

The integrity of the skin barrier is crucial for preventing water loss and protecting against external insults. VLCMUFAs are components of skin lipids and can influence barrier function.

-

Method: Measurement of Transepidermal Water Loss (TEWL).

-

Principle: TEWL is the measurement of the amount of water that passively evaporates through the skin. A higher TEWL value indicates a compromised barrier function.

-

Protocol:

-

Acclimatize the subject to the room conditions (temperature and humidity) for at least 20 minutes.

-

Use a TEWL probe (e.g., an open-chamber device) placed gently on the skin surface.

-

The probe measures the water vapor pressure gradient, from which the TEWL rate (in g/m²/h) is calculated.

-

Measurements can be taken before and after the application of a topical formulation containing a VLCMUFA to assess its effect on skin barrier integrity.

-

VI. Conclusion and Future Directions

Very-long-chain monounsaturated fatty acids are emerging from the shadows of lipid biology to be recognized as critical regulators of cellular function. Their roles in neurological health, metabolic homeostasis, and inflammation are becoming increasingly apparent. The continued development of sophisticated analytical techniques and cell-based assays will undoubtedly uncover further intricacies of their physiological functions. For drug development professionals, VLCMUFAs and the enzymes involved in their metabolism represent promising new targets for therapeutic intervention in a range of diseases, from neurodegenerative disorders to metabolic syndrome and cancer. Future research should focus on elucidating the precise molecular mechanisms by which VLCMUFAs exert their effects, their interactions with other lipid species, and their potential as biomarkers for disease diagnosis and progression. This in-depth technical guide provides a solid foundation for researchers to delve into the fascinating world of VLCMUFAs and unlock their full therapeutic potential.

References

- 1. C24:0 and C24:1 sphingolipids in cholesterol-containing, five- and six-component lipid membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. Highly sensitive in vitro cytokine release assay incorporating high-density preculture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scholarworks.uark.edu [scholarworks.uark.edu]

- 5. benchchem.com [benchchem.com]

- 6. Gadoleic acid | Cyberlipid [cyberlipid.gerli.com]

- 7. Different rates of flux through the biosynthetic pathway for long-chain versus very-long-chain sphingolipids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. avantiresearch.com [avantiresearch.com]

- 9. researchgate.net [researchgate.net]

- 10. The long-chain monounsaturated cetoleic acid improves the efficiency of the n-3 fatty acid metabolic pathway in Atlantic salmon and human HepG2 cells | British Journal of Nutrition | Cambridge Core [cambridge.org]

- 11. Fatty acids and eicosanoids regulate gene expression through direct interactions with peroxisome proliferator-activated receptors α and γ - PMC [pmc.ncbi.nlm.nih.gov]

- 12. nofima.no [nofima.no]

- 13. The effect of fish oil rich in cetoleic acid on the omega-3 index and skin quality - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. assaygenie.com [assaygenie.com]

- 15. researchgate.net [researchgate.net]

- 16. Epax explores skin health benefits of North Atlantic fish oil [nutraingredients.com]

An In-depth Technical Guide to Tetracosenoic Acid Metabolism in Different Cell Types

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetracosenoic acid (C24:0), a very-long-chain saturated fatty acid (VLCFA), plays a crucial role in cellular structure and signaling. Its metabolism is a tightly regulated process, primarily occurring within peroxisomes. Dysregulation of this compound metabolism is implicated in severe neurological disorders, including X-linked adrenoleukodystrophy (X-ALD) and Zellweger syndrome, making it a critical area of study for researchers and drug development professionals. This technical guide provides a comprehensive overview of the metabolic pathways of this compound in various cell types, detailed experimental protocols for its study, and quantitative data to facilitate comparative analysis.

Core Metabolic Pathways

The metabolism of this compound is primarily handled by two distinct pathways: peroxisomal β-oxidation for its degradation and microsomal ω-oxidation as an alternative route. Its synthesis is carried out by the ELOVL1 elongase in the endoplasmic reticulum.

Peroxisomal β-Oxidation

The primary catabolic pathway for this compound is β-oxidation, which occurs exclusively in peroxisomes due to the inability of mitochondria to process VLCFAs.[1][2] This process involves a series of enzymatic reactions that shorten the fatty acid chain by two carbons in each cycle, producing acetyl-CoA and a chain-shortened acyl-CoA.

Key Steps and Enzymes:

-

Uptake and Activation: this compound is first activated to its CoA ester, tetracosenoyl-CoA, by very-long-chain acyl-CoA synthetases (ACSVLs) located on the peroxisomal membrane and endoplasmic reticulum.[3] The transport of tetracosenoyl-CoA across the peroxisomal membrane is mediated by the ATP-binding cassette (ABC) transporter, ABCD1 (also known as ALDP).[2][4] Mutations in the ABCD1 gene are the cause of X-ALD, leading to the accumulation of VLCFAs.[5]

-

First Oxidation: Acyl-CoA oxidase 1 (ACOX1) catalyzes the first and rate-limiting step, introducing a double bond and producing hydrogen peroxide (H2O2).[6][7]

-

Hydration and Dehydrogenation: The subsequent steps are carried out by a bifunctional enzyme.

-

Thiolytic Cleavage: The final step involves the cleavage of acetyl-CoA by a peroxisomal thiolase.

The resulting chain-shortened acyl-CoAs can then be further metabolized in the mitochondria.

Microsomal ω-Oxidation

An alternative, though generally minor, pathway for this compound metabolism is ω-oxidation, which occurs in the endoplasmic reticulum.[8][9] This pathway becomes more significant when β-oxidation is impaired.[1][10]

Key Steps and Enzymes:

-

Hydroxylation: The terminal methyl group of this compound is hydroxylated by cytochrome P450 enzymes of the CYP4F subfamily, specifically CYP4F2 and CYP4F3B in humans.[11][12]

-

Oxidation to Aldehyde and Carboxylic Acid: The resulting ω-hydroxy fatty acid is further oxidized to an aldehyde and then to a dicarboxylic acid.[13]

-

Peroxisomal β-Oxidation of Dicarboxylic Acids: The resulting dicarboxylic acid can then be transported into peroxisomes, likely via the ABCD3 transporter, and undergo β-oxidation from both ends.[8]

Synthesis of this compound

The endogenous synthesis of this compound occurs in the endoplasmic reticulum through the elongation of shorter-chain fatty acids. The key enzyme responsible for the elongation of C22:0 to C24:0 and further to C26:0 is Elongation of Very Long Chain Fatty Acids Protein 1 (ELOVL1).[14][15] Increased substrate availability for ELOVL1 is thought to contribute to the accumulation of VLCFAs in X-ALD.[14][15]

Comparative Metabolism in Different Cell Types

The metabolism of this compound varies significantly across different cell types, reflecting their distinct physiological roles and metabolic demands.

-

Hepatocytes (Liver Cells): The liver is a major site of fatty acid metabolism. Hepatocytes have a high capacity for both peroxisomal β-oxidation and microsomal ω-oxidation of this compound.[16][17] They play a crucial role in clearing VLCFAs from the circulation.

-

Astrocytes (Glial Cells): Astrocytes are actively involved in brain lipid metabolism and are more adept at fatty acid oxidation than neurons.[17] They contribute significantly to the degradation of this compound in the central nervous system, protecting neurons from its potential lipotoxicity.[18][19]

-

Neurons: Neurons have a lower capacity for fatty acid oxidation compared to astrocytes and are more vulnerable to the toxic effects of VLCFA accumulation.[17][20] The metabolic interplay between astrocytes and neurons is therefore critical for neuronal health.[19][21]

-

Fibroblasts (Connective Tissue Cells): Cultured skin fibroblasts are a commonly used model system for studying VLCFA metabolism, particularly for the diagnosis of peroxisomal disorders.[3][22] They exhibit active peroxisomal β-oxidation of this compound, and defects in this pathway are readily detectable.[5][22]

Quantitative Data on this compound Metabolism

The following tables summarize key quantitative data related to the enzymes and transporters involved in this compound metabolism.

| Enzyme/Transporter | Parameter | Value | Cell Type/System | Reference |

| ABCD1 (Human) | ATPase Activity (basal) | ~10 nmol/min/mg | HEK293 cells (liposomes/nanodiscs) | [4] |

| ATP KM | ~0.3 mM | HEK293 cells | [4] | |

| Stimulation by C24:0-CoA | Yes | Detergent-purified | [4] | |

| C26:0-CoA KM | ~0.3 mM | Purified protein | ||

| ACOX1 (Human) | Substrate Specificity | Highest for medium-chain, active on VLCFAs | Recombinant | [7] |

| Specific Activity (with palmitoyl-CoA) | 1.43 µmol/min/mg | Purified rat liver | [6] | |

| CYP4F2 (Human) | Substrate | Arachidonic Acid | Recombinant | [2][11] |

| Km (Arachidonic Acid) | Varies with variant | Recombinant | [2] | |

| CYP4F3B (Human) | Substrate | Arachidonic Acid | Recombinant | [11] |

| Cellular Component | Parameter | Concentration Range | Cell Type/System | Reference |

| Cytosol/Nucleus | Total CoA | 0.014 - 0.14 mM | Rat heart and liver | [3] |

| Mitochondria | Total CoA | 2.26 - >5 mM | Rat heart and liver | [3] |

| Peroxisomes | Total CoA | ~0.7 mM | Rat liver | [3] |

| Microsomes | Long-chain acyl-CoAs | 5 - 160 µM | General | [3] |

| MonoMac 6 cells | Arachidonic Acid (basal) | 1.3 ± 0.037 µ g/1.0 × 106 cells | Human monocytic cell line | |

| Arachidonic Acid (10 µM AA treated) | 7.4 ± 1.29 µ g/1.0 × 106 cells | Human monocytic cell line |

Signaling Pathways and Experimental Workflows

Metabolic Pathways of this compound

Caption: Overview of this compound Metabolism.

Experimental Workflow for Measuring Peroxisomal β-Oxidation

Caption: Workflow for Measuring Peroxisomal β-Oxidation.

Experimental Protocols

Protocol 1: Measurement of Peroxisomal β-Oxidation of this compound in Cultured Cells

This protocol is adapted from general methods for measuring fatty acid oxidation and is tailored for the specific analysis of this compound.

Materials:

-

Cultured cells (e.g., fibroblasts, hepatocytes, astrocytes)

-

Culture medium

-

[1-¹⁴C]this compound

-

Fatty acid-free Bovine Serum Albumin (BSA)

-

Homogenization buffer (e.g., sucrose-based buffer)

-

Reaction buffer containing ATP, CoA, NAD+, and MgCl₂

-

Perchloric acid

-

Scintillation fluid and counter

Procedure:

-

Cell Culture and Labeling:

-

Culture cells to near confluence in appropriate culture vessels.

-

Prepare a stock solution of [1-¹⁴C]this compound complexed with fatty acid-free BSA.

-

Incubate the cells with the radiolabeled this compound in serum-free medium for a defined period (e.g., 2-4 hours).

-

-

Cell Harvest and Homogenization:

-

Wash the cells with ice-cold phosphate-buffered saline (PBS) to remove excess radiolabel.

-

Harvest the cells by scraping or trypsinization.

-

Homogenize the cell pellet in a small volume of ice-cold homogenization buffer using a Dounce homogenizer or sonicator.

-

-

β-Oxidation Assay:

-

Set up reaction tubes containing the cell homogenate and the reaction buffer with cofactors.

-

Incubate the reactions at 37°C for a specific time (e.g., 30-60 minutes).

-

Stop the reaction by adding perchloric acid to precipitate proteins.

-

-

Quantification of Products:

-

Centrifuge the samples to pellet the precipitated protein.

-

The supernatant contains the radiolabeled water-soluble metabolites (including acetyl-CoA).

-

Measure the radioactivity in an aliquot of the supernatant using a scintillation counter.

-

-

Data Analysis:

-

Determine the protein concentration of the cell homogenate using a standard assay (e.g., BCA or Bradford).

-

Express the β-oxidation rate as nmol of ¹⁴C-acetyl-CoA produced per minute per milligram of protein.

-

Protocol 2: Subcellular Fractionation for Isolation of Peroxisomes

This protocol allows for the enrichment of peroxisomes to study the localization of this compound metabolism.

Materials:

-

Cultured cells or tissue homogenate

-

Homogenization buffer

-

Differential centrifugation equipment

-

Density gradient medium (e.g., OptiPrep™ or sucrose)

-

Ultracentrifuge

Procedure:

-

Homogenization:

-

Homogenize the cells or tissue in an appropriate isotonic buffer to maintain organelle integrity.

-

-

Differential Centrifugation:

-

Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 minutes) to pellet nuclei and unbroken cells.

-

Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 20,000 x g for 20 minutes) to pellet a fraction enriched in mitochondria and peroxisomes.

-

-

Density Gradient Centrifugation:

-

Resuspend the mitochondrial/peroxisomal pellet in a small volume of buffer.

-

Layer the resuspended pellet onto a pre-formed density gradient.

-

Centrifuge at high speed in an ultracentrifuge for a sufficient time to separate the organelles based on their density.

-

Peroxisomes, being denser than mitochondria, will sediment to a lower position in the gradient.

-

-

Fraction Collection and Analysis:

-

Carefully collect the fractions from the gradient.

-

Analyze the fractions for peroxisomal and mitochondrial marker enzymes (e.g., catalase for peroxisomes and cytochrome c oxidase for mitochondria) to assess the purity of the peroxisomal fraction.

-

The enriched peroxisomal fraction can then be used for further metabolic studies.

-

Protocol 3: Analysis of this compound and its Metabolites by LC-MS/MS

This protocol provides a sensitive and specific method for the quantification of this compound and its ω-oxidation products.

Materials:

-

Cell or tissue extracts

-

Internal standards (e.g., deuterated fatty acids)

-

Solvents for liquid chromatography (e.g., acetonitrile, methanol, water, formic acid)

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

-

Sample Preparation:

-

Extract lipids from the biological sample using a suitable solvent system (e.g., Folch or Bligh-Dyer extraction).

-

Add internal standards to the sample prior to extraction for accurate quantification.

-

The lipid extract may be subjected to saponification to release fatty acids from complex lipids.

-

-

LC Separation:

-

Reconstitute the dried lipid extract in a suitable solvent.

-

Inject the sample onto a reverse-phase C18 column.

-

Use a gradient elution with a mobile phase consisting of water with formic acid and an organic solvent like acetonitrile or methanol to separate the fatty acids.

-

-

MS/MS Detection:

-

Use an electrospray ionization (ESI) source in negative ion mode for the detection of fatty acids.

-

Set up multiple reaction monitoring (MRM) transitions for this compound and its expected metabolites (e.g., ω-hydroxy-tetracosenoic acid and tetracosane-1,24-dioic acid).

-

The precursor ion will be the deprotonated molecule [M-H]⁻, and specific product ions will be monitored for quantification.

-

-

Data Analysis:

-

Quantify the analytes by comparing the peak area of the analyte to that of the corresponding internal standard.

-

Generate a standard curve with known concentrations of the analytes to determine their absolute concentrations in the samples.

-

Conclusion

The metabolism of this compound is a complex and highly compartmentalized process that is essential for cellular homeostasis, particularly in the nervous system. Understanding the intricacies of its metabolic pathways in different cell types is crucial for elucidating the pathophysiology of related disorders and for the development of effective therapeutic strategies. The quantitative data, pathway diagrams, and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and clinicians working in this critical field. Further investigation into the regulatory mechanisms governing these pathways will undoubtedly open new avenues for therapeutic intervention.

References

- 1. The biological significance of ω-oxidation of fatty acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The Pathophysiological Role of CoA - PMC [pmc.ncbi.nlm.nih.gov]